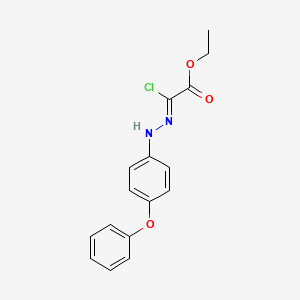

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester

Overview

Description

Physical And Chemical Properties Analysis

Phenoxy acetic acid, a related compound, exists as solid crystals that are needle-shaped and colorless. It is readily soluble in ether, glacial acetic acid, and ethanol solvent with medium-strong acid (pKs = 3.17). It is used throughout the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .Scientific Research Applications

Herbicides and Pesticides

Acetic acid derivatives, including phenoxyacetic acids, play a crucial role in herbicides and pesticides. These compounds are used to control unwanted plant growth (weeds) and manage pests. The compound’s herbicidal activity may involve disrupting plant hormone pathways or inhibiting specific enzymes. Researchers explore its effectiveness in sustainable agriculture and environmental protection .

Plant Growth Regulators

Phenoxyacetic acids, such as the one , can act as plant growth regulators. They influence plant development, flowering, fruiting, and overall growth. By mimicking or altering natural plant hormones, these compounds can enhance crop yield, improve fruit quality, and optimize plant architecture. Investigating their precise mechanisms of action is essential for agricultural advancements .

Medicinal Chemistry

Researchers explore the potential of phenoxyacetic acid derivatives in medicinal chemistry. While this specific compound may not be widely studied, its structural features suggest possible applications. Scientists investigate its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. The compound’s synthetic accessibility and stability are also considered .

Dye Synthesis

Phenoxyacetic acids contribute to the synthesis of dyes and pigments. By modifying their chemical structure, researchers can create vibrant and stable colorants for textiles, plastics, and other materials. Investigating the reactivity of this compound with various dye precursors and optimizing synthetic routes are essential steps in dye development .

Environmental Fate and Toxicology

Understanding the fate of phenoxyacetic acid derivatives in the environment is crucial. Researchers study their degradation pathways, persistence, and potential impact on ecosystems. Toxicological assessments evaluate their safety for humans, animals, and aquatic organisms. Such studies inform regulatory decisions and guide responsible chemical use .

Coordination Chemistry

The coordination chemistry of phenoxyacetic acid derivatives involves their interaction with metal ions. These compounds can act as ligands, forming stable complexes with metals. Researchers investigate their binding affinity, selectivity, and potential applications in catalysis, sensors, or materials science. The compound’s ability to coordinate with transition metals is an area of interest .

Mechanism of Action

Target of Action

It is known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Based on its structural similarity to phenoxy herbicides, it can be inferred that it may act by mimicking the auxin growth hormone . When these types of compounds are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plant to "grow to death" .

Biochemical Pathways

Phenoxy herbicides, which share a similar structure, are known to affect the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventually plant death .

Result of Action

Phenoxy herbicides, which share a similar structure, are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their death .

Action Environment

It is known that the efficacy of phenoxy herbicides can be influenced by various environmental factors such as temperature, humidity, and the presence of other chemicals .

properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(4-phenoxyphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-21-16(20)15(17)19-18-12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGPGZVKMMRJIC-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic Acid, Chloro((4-phenoxyphenyl)hydrazono)-, Ethyl Ester | |

CAS RN |

96722-55-3 | |

| Record name | Acetic acid, chloro((4-phenoxyphenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

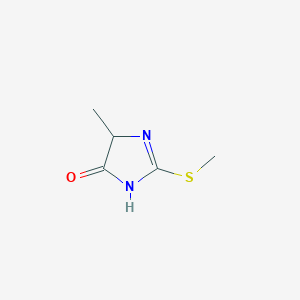

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-](/img/structure/B3059214.png)

![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)

![Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3059223.png)

![5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole](/img/structure/B3059228.png)